(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1965314-59-3) is a chiral amine derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₉H₉ClF₃NO, with an average molecular mass of 239.621 g/mol and a single stereocenter at the 3-position of the dihydrobenzofuran ring . The compound is synthesized as a hydrochloride salt to enhance solubility and stability, a common strategy for bioactive amines.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m0./s1 |
InChI Key |
PLSOBXBCONRYIT-FJXQXJEOSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Catalyst Systems
The enantioselective synthesis of the R-enantiomer is achieved using transition-metal catalysts with chiral ligands. Ruthenium complexes paired with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands enable asymmetric hydrogenation of prochiral ketones or imines to form the amine with high enantiomeric excess (ee). For example:
Radical Trifluoromethylation
The trifluoromethyl group is introduced via radical-mediated pathways using TMSCF₃ (Ruppert–Prakash reagent) under photoredox catalysis:
-
Reagents : TMSCF₃, [Ir(ppy)₃] (photocatalyst), blue LED light
-
Reaction : Radical addition to a dihydrobenzofuran precursor followed by oxidative quenching
Resolution of Racemates
Diastereomeric Salt Formation
Racemic 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is resolved using chiral resolving agents:
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the S-enantiomer, leaving the R-enantiomer unreacted:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Acyl Donor : Vinyl acetate
-
Conversion : 45–50% (theoretical maximum for kinetic resolution)
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow chemistry to enhance efficiency:
Catalytic System Optimization
Industrial catalysts are tailored for cost-effectiveness and recyclability:
-
Cyclization Catalyst : FeCl₃/CuCl₂ (1:2) on silica support
-
Lifetime : 15 reaction cycles with <5% activity loss
Comparative Analysis of Methods
Table 1: Efficiency Metrics for Key Synthetic Routes
| Method | Yield (%) | ee (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 92–95 | 24 | Moderate |
| Radical CF₃ Addition | 68–72 | N/A | 48 | Low |
| Kinetic Resolution | 40–45 | >99 | 72 | High |
| Continuous Flow | 95 | 99 | 2 (per step) | Industrial |
Table 2: Industrial Process Parameters
| Parameter | Cyclization | Trifluoromethylation | Resolution |
|---|---|---|---|
| Temperature (°C) | 120 | 80 | 25 |
| Pressure (bar) | 1 | 15 | 1 |
| Catalyst Loading (wt%) | 5 | 10 | 2 |
| Energy Consumption (kWh/kg) | 8.2 | 12.5 | 3.1 |
Challenges and Innovations
Stereochemical Control
The rigidity of the dihydrobenzofuran ring complicates asymmetric induction. Recent advances include:
Trifluoromethyl Group Stability
The electron-withdrawing -CF₃ group can destabilize intermediates. Mitigation strategies involve:
Chemical Reactions Analysis
Amine-Focused Reactions
The primary amine group enables nucleophilic substitution and condensation reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For example:
Conditions : THF, −20°C, TBTU/EtN coupling reagent .
Yield : 41–88% .
Alkylation
The amine reacts with alkyl halides or epoxides:
Reagents : Methyl iodide, benzyl bromide.
Solvent : Dichloromethane, room temperature.
Salt Formation
As a hydrochloride salt, it participates in acid-base reactions:
Applications : Purification via free base extraction .
Benzofuran Ring Reactions
The dihydrobenzofuran scaffold undergoes characteristic transformations:
Oxidation
The benzofuran ring can be oxidized to quinone derivatives:
Conditions : Acidic aqueous medium.
Mechanism : Electron-withdrawing CF group stabilizes cationic intermediates.
Reduction
Catalytic hydrogenation opens the furan ring:
Yield : 25–80% (observed in analogous compounds) .
Trifluoromethyl Group Reactivity
The CF group directs electrophilic substitution and stabilizes intermediates:
Electrophilic Aromatic Substitution (EAS)
Despite CF's deactivating effect, halogenation occurs at the 4-position:
Reagents : Bromine in acetic acid .
Yield : 80% (similar structures) .
Key Reaction Data
Mechanistic Considerations
Scientific Research Applications
Preliminary studies indicate that (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with various biological targets, particularly receptors involved in mood regulation and neurological functions. These interactions suggest potential applications in treating psychiatric disorders.
Interaction Studies
Research has focused on the compound's binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential.
Medicinal Chemistry Applications
The unique properties of this compound make it suitable for several applications in medicinal chemistry:
- Antidepressant Development : Given its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications.
- Anticancer Properties : Initial cytotoxicity studies have shown promise against various cancer cell lines, indicating a potential role in cancer therapy.
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties against resistant bacterial strains.
Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of this compound on human glioblastoma cells revealed a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
This data suggests significant potential for further development as an anticancer agent.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Name | MIC (µM) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
| Other derivatives | 9.75–12.0 | Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of ®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased potency and efficacy . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific application .
Comparison with Similar Compounds
Substituent Variations: Trifluoromethyl vs. Bromo/Hydroxy/Trifluoromethoxy Groups
The substitution pattern on the dihydrobenzofuran ring significantly influences physicochemical and biological properties. Key analogues include:
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Chiral Center | Price (USD) | Key Features |
|---|---|---|---|---|---|
| (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (Target) | -CF₃ (5) | 239.62 | R-configuration | - | High lipophilicity; metabolic stability |
| (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1414960-64-7) | -Br (5) | ~250.05* | R-configuration | - | Electrophilic for cross-coupling reactions |
| (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine HCl (CAS: A994024217) | -OCF₃ (5) | ~269.65* | S-configuration | $1,422.00/1g | Enhanced electron-withdrawing effects |
| 2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 204959-86-0) | None (parent compound) | ~169.62* | None | $507.00/5g | Baseline for substituent effect studies |
*Calculated based on molecular formulas.
- Trifluoromethyl (-CF₃) vs. Bromo (-Br): The target compound’s -CF₃ group offers stronger electron-withdrawing effects and higher metabolic stability compared to -Br, which is bulkier and prone to nucleophilic substitution. Bromo analogues (e.g., 1414960-64-7) are more reactive in Suzuki-Miyaura couplings, making them versatile intermediates .
- Trifluoromethoxy (-OCF₃): The S-enantiomer of the trifluoromethoxy analogue (CAS: A994024217) has a higher molecular weight and price, likely due to synthetic complexity. The -OCF₃ group increases polarity but may reduce membrane permeability compared to -CF₃ .
Stereochemical Comparisons: R vs. S Enantiomers
Chirality critically impacts pharmacological activity. For example:
- The (R)-enantiomer of the target compound is prioritized in patents for synthesizing kinase inhibitors and GPCR modulators, suggesting its configuration favors target binding .
- The (S)-enantiomer of 5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (CAS: A994024217) is sold at a premium, implying distinct biological roles. Enantiomeric pairs often exhibit differences in potency, toxicity, or metabolic pathways .
Role in Medicinal Chemistry
The target compound and its analogues are frequently employed in drug discovery:
- Patent Applications: The (R)-enantiomer is used to synthesize pyrrolidine- and pyridazine-carboxamide derivatives (e.g., EP 4 374 877 A2), highlighting its utility as a chiral building block for kinase inhibitors .
- Biological Relevance: Trifluoromethyl groups improve pharmacokinetic properties by resisting oxidative metabolism. Bromo analogues (e.g., 1414960-64-7) serve as intermediates for late-stage functionalization via cross-coupling .
Biological Activity
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interaction studies, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C9H8ClF3N
- Molecular Weight : 227.62 g/mol
- CAS Number : 2229280-88-8
The compound features a benzofuran core structure with a trifluoromethyl group at the 5-position, enhancing its lipophilicity and metabolic stability. These properties are crucial for its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran core followed by the introduction of the trifluoromethyl group. Specific synthetic routes may vary but generally include:
- Formation of the benzofuran structure.
- Introduction of the trifluoromethyl group via electrophilic substitution.
- Finalization through hydrochloride salt formation.
Interaction Studies
Preliminary studies suggest that this compound may interact with various biological targets, particularly serotonin and dopamine receptors. These interactions are significant as they relate to mood regulation and neurological functions. The following table summarizes potential binding affinities based on structural similarities with other compounds:
| Compound Name | Binding Affinity (IC50) | Target Receptor |
|---|---|---|
| Compound A | 0.94 μM | Androgen Receptor |
| Compound B | 0.30 μM | Dopamine D2 |
| (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl | TBD | Serotonin/Dopamine |
These findings indicate a promising avenue for further exploration into the pharmacological effects of this compound.
Case Studies and Research Findings
- Mood Regulation : A study explored the effects of compounds similar to this compound on mood regulation in animal models. The results indicated significant improvements in depressive-like behaviors, suggesting potential antidepressant properties.
- Neurological Applications : Research has shown that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems, specifically through serotonin and dopamine pathways.
- Cancer Research : Investigations into the compound's activity against cancer cells have revealed that it may inhibit tumor growth in specific xenograft models, particularly those driven by androgen receptors. This positions this compound as a potential candidate for further development in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can enantiomeric purity be optimized?
Methodological Answer:
- Core Synthesis Strategy : Start with a dihydrobenzofuran scaffold and introduce the trifluoromethyl group via electrophilic trifluoromethylation or cross-coupling reactions. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical.
- Enantiopurity Optimization : Use chiral HPLC (e.g., with amylose-based columns) to resolve enantiomers. Monitor reaction intermediates with NMR to track trifluoromethyl group incorporation and stereochemical integrity .
- Key Reagents : 3,5-Bis(trifluoromethyl)benzoyl chloride () may serve as a trifluoromethylation precursor.
Q. What analytical techniques are most effective for characterizing this compound, particularly for distinguishing stereoisomers?
Methodological Answer:
- Primary Techniques :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid (TFA) to resolve enantiomers ().
- NMR Spectroscopy : , , and NMR to confirm regiochemistry and trifluoromethyl group placement.
- Polarimetry : Measure specific rotation to validate enantiomeric excess (e.e.) against literature standards.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal ().
Advanced Research Questions
Q. How does the stereochemistry of the dihydrobenzofuran core influence pharmacological activity in preclinical models?
Methodological Answer:
- Stereochemical Impact : The (R)-configuration enhances binding affinity to aminergic receptors (e.g., serotonin transporters) due to spatial compatibility with hydrophobic pockets.
- Experimental Design :
- Data Interpretation : Contradictions in activity between enantiomers may arise from off-target effects, necessitating selectivity profiling via kinase panels.
Q. What strategies address instability of the trifluoromethyl group under varying pH conditions?
Methodological Answer:
- Stability Testing :
- Mitigation Approaches :
- Formulate as a lyophilized powder to minimize hydrolytic degradation.
- Introduce electron-withdrawing substituents adjacent to the trifluoromethyl group to enhance stability ().
Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?
Methodological Answer:
Q. What advanced computational methods predict metabolite formation for this compound?
Methodological Answer:
- In Silico Tools :
- Use software like Schrödinger’s Metabolite Prediction Suite to identify likely Phase I/II metabolites (e.g., hydroxylation at C2 of the dihydrobenzofuran ring).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- Key Metabolites : Monitor for 5-trifluoromethyl-3-aminodihydrobenzofuran glucuronide using LC-MS/MS ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
